molecular formula C20H23FN2O5S B2618752 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide CAS No. 922120-48-7

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide

Cat. No.: B2618752
CAS No.: 922120-48-7
M. Wt: 422.47
InChI Key: LUERUKNKDDYCPD-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is a compound with interesting properties and various applications in scientific research, chemistry, biology, and medicine. This article provides an in-depth look into its preparation, reactions, applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide involves a multi-step process. Starting with commercially available precursors, key steps typically include:

  • Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : This step generally requires the cyclization of an appropriate benzylamine derivative under acidic conditions.

  • Sulfonylation Reaction:

  • Formation of the Final Product: : The final step usually involves the coupling of the sulfonylated isoquinoline intermediate with 4-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized to improve yields and reduce costs. High-efficiency reactors and catalysts can be employed to streamline the process, and solvent recycling methods are often used to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide under controlled conditions.

  • Reduction: : Reduction can be carried out with reducing agents such as lithium aluminum hydride.

  • Substitution: : The fluorobenzamide moiety allows for nucleophilic substitution reactions, typically with nucleophiles like amines.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acetic acid.

  • Reduction: : Lithium aluminum hydride, tetrahydrofuran.

  • Substitution: : Ammonia, primary amines.

Major Products Formed

  • Oxidation: : The primary product of oxidation is usually the corresponding sulfoxide or sulfone.

  • Reduction: : The reduction typically yields the corresponding amine.

  • Substitution: : The substitution products depend on the nucleophile used, but common products include various substituted amides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is used as a reagent in the synthesis of complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It has been used in studies investigating enzyme inhibition and receptor binding.

Medicine

Medically, this compound has potential applications in drug development. Its structure suggests it could interact with specific biological pathways, making it a candidate for therapeutic agents.

Industry

Industrial applications include its use in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This modulation can lead to changes in cellular processes and overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylsulfonyl)ethyl)-4-fluorobenzamide

  • N-(2-(chlorosulfonyl)ethyl)-4-fluorobenzamide

  • N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-fluorobenzamide

Uniqueness

Compared to similar compounds, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is unique due to its specific sulfonyl-isoquinoline structure. This unique structure may confer distinct biological and chemical properties, making it valuable for targeted applications.

Conclusion

This compound is a compound with a rich profile of synthetic pathways, chemical reactivity, and diverse applications in scientific research. Its unique structure and properties make it an important subject of study in multiple fields.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-18-11-15-7-9-23(13-16(15)12-19(18)28-2)29(25,26)10-8-22-20(24)14-3-5-17(21)6-4-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUERUKNKDDYCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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